8-Bromopentadecane
Description
8-Bromopentadecane (C₁₅H₃₁Br) is a brominated alkane with a 15-carbon chain and a bromine atom substituted at the 8th carbon position. This structural feature distinguishes it from primary bromoalkanes (e.g., 1-bromopentadecane) and places it in the category of secondary bromides. Brominated alkanes are commonly used as intermediates in organic synthesis, surfactants, or phase-transfer catalysts due to their reactivity in substitution and elimination reactions.
Properties
CAS No. |
114813-40-0 |
|---|---|
Molecular Formula |
C15H31Br |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
8-bromopentadecane |
InChI |
InChI=1S/C15H31Br/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3 |
InChI Key |
YVESLJYIWHENDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromopentadecane can be synthesized through the bromination of pentadecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with pentadecane to form 8-Bromopentadecane .
Industrial Production Methods: In an industrial setting, the production of 8-Bromopentadecane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature .
Chemical Reactions Analysis
Types of Reactions: 8-Bromopentadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: Under basic conditions, 8-Bromopentadecane can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
8-Bromopentadecane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromopentadecane primarily involves its reactivity as a brominated alkane. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Key Observations :
- Chain Length Effects : Longer chains (e.g., 1-bromooctadecane) exhibit higher molecular weights and boiling points compared to shorter analogs like 1-bromopentane.
- Bromine Position : Secondary bromides (e.g., 8-bromopentadecane) typically have lower reactivity in SN2 reactions compared to primary bromides (e.g., 1-bromopentadecane), favoring elimination or SN1 mechanisms under specific conditions.
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